Benzomalvin A
Overview
Description
Benzomalvin A is a biologically active compound belonging to the class of benzodiazepine-fused quinazolinones. It is isolated from a fungus identified as Penicillium species. This compound has shown potent inhibitory activity against substance P at the neurokinin receptor in guinea pigs, rats, and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzomalvin A involves several steps. One effective strategy for constructing the tetracyclic core structure of this compound starts with commercially available (S)-phenylalanine and isatoic anhydride. This three-pot methodology includes acylation, cyclization, and dehydrocyclization reactions . Another approach involves intramolecular aza-Wittig reactions to efficiently construct the 6- and 7-membered ring skeletons .
Industrial Production Methods
the laboratory synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Benzomalvin A undergoes various chemical reactions, including:
Acylation: The initial step involves the acylation of (S)-phenylalanine with isatoic anhydride.
Cyclization: Intramolecular cyclization reactions are crucial for forming the benzodiazepine and quinazolinone rings.
Dehydrocyclization: This step is used to prepare N-demethylthis compound and other derivatives.
Common Reagents and Conditions
Acylation: Triethylamine in aqueous solution.
Cyclization: Heating in acetic acid.
Dehydrocyclization: Scandium triflate and microwaves.
Major Products Formed
The major products formed from these reactions include this compound and its derivatives, such as N-demethylthis compound .
Scientific Research Applications
Benzomalvin A has several scientific research applications:
Chemistry: Used as a model compound for studying benzodiazepine-fused quinazolinones.
Biology: Investigated for its inhibitory activity against substance P at neurokinin receptors.
Medicine: Potential therapeutic applications due to its neurokinin receptor antagonist properties.
Industry: Potential use in developing new pharmaceuticals targeting neurokinin receptors.
Mechanism of Action
Benzomalvin A acts as a potent antagonist of neurokinin receptors. It inhibits substance P with Ki values of 12, 42, and 43 μM at the guinea pig, rat, and human neurokinin NK1 receptors, respectively . The compound binds to the neurokinin receptor, blocking the action of substance P, which is involved in pain transmission and inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzomalvin B: Another benzodiazepine-quinazolinone isolated from marine fungi.
Benzomalvin C: Similar in structure to Benzomalvin A, with slight variations in the quinazolinone ring.
Uniqueness
This compound is unique due to its potent inhibitory activity against substance P and its specific binding affinity to neurokinin receptors. This makes it a valuable compound for research in neurokinin receptor antagonists and potential therapeutic applications .
Properties
IUPAC Name |
7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWUABJYAOCACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935599 | |
Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157047-96-6 | |
Record name | Benzomalvin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.